molecular formula C17H14BrFN2OS B2989784 (2-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-84-4

(2-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2989784
CAS RN: 851865-84-4
M. Wt: 393.27
InChI Key: TYUDFULELRGSEL-UHFFFAOYSA-N
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Description

The compound “(2-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a complex organic molecule. It contains a bromophenyl group, a fluorobenzyl group, and an imidazole ring, which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C19H19BrFNO, with an average mass of 376.263 Da and a monoisotopic mass of 375.063385 Da . The presence of bromine, fluorine, and nitrogen atoms in the molecule suggests that it could have interesting electronic properties.

Scientific Research Applications

Disposition and Metabolism in Humans

The study of compounds similar to "(2-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" often involves their disposition and metabolism within the human body. For instance, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, highlighted its metabolism and excretion pathways in humans. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of new chemical entities (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Pharmacokinetics and Toxicity

Investigations into the pharmacokinetics and potential toxicity of compounds provide essential data for safety assessments and therapeutic efficacy. For example, the metabolic pathways, excretion, and potential toxic effects of compounds like methaqualone and flutrimazole have been studied in both humans and animal models. These studies serve as a foundation for understanding how similar compounds might be metabolized and their safety profiles assessed in clinical and environmental contexts.

Human Biomonitoring and Exposure

Research on human exposure to various chemical compounds, including those used in consumer products, highlights the importance of monitoring biologically relevant metabolites. Studies on fragrance chemicals like 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral) in urine samples demonstrate methodologies for assessing human exposure to environmental and synthetic chemicals. This research area might be relevant for assessing exposure to and effects of novel compounds in humans (Scherer, Petreanu, Weber, Scherer, Pluym, & Kolossa-Gehring, 2020).

properties

IUPAC Name

(2-bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2OS/c18-15-4-2-1-3-14(15)16(22)21-10-9-20-17(21)23-11-12-5-7-13(19)8-6-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUDFULELRGSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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